Coenzyme Q9
Overview
Description
Coenzyme Q9 is a member of the ubiquinone family, distinguished by its isoprenoid tail length, which consists of nine isoprene units. It plays a crucial role in cellular energy production and antioxidant defense, particularly in rat tissues where it is biosynthesized extensively (Gold & Olson, 1966).
Synthesis Analysis
The biosynthesis of Coenzyme Q9 involves several steps, starting from small molecule precursors like acetate and mevalonate. Studies have shown that rat tissues are capable of synthesizing CoQ9, with varying rates among liver, kidney, heart, and intestine slices. This process is influenced by factors like oxygen tension and does not require external energy sources like pyruvate (Gold & Olson, 1966). Synthesis methods in a laboratory setting have also been developed, providing a 61.9% overall yield for CoQ9 from CoQ0 through processes including Diels-Alder cycloaddition, condensation, and retro-Diels-Alder decomposition, with structures confirmed by 1H NMR and EI-MS (Jin Wen-hu, 2008).
Molecular Structure Analysis
The molecular structure of Coenzyme Q9 is characterized by a quinone head group and a long isoprenoid side chain with nine isoprene units. This structure is crucial for its function in the mitochondrial inner membrane, where it participates in electron transfer and acts as a lipid-soluble antioxidant. The isoprenoid chain length is specific to the organism and tissue type, affecting its localization and function within cell membranes (Vázquez-Fonseca, González-Mariscal, & Santos-Ocaña, 2020).
Chemical Reactions and Properties
Coenzyme Q9's role in the electron transport chain involves accepting electrons from complexes I and II and transferring them to complex III, facilitating ATP synthesis. It also participates in the reduction and oxidation (redox) reactions within the cell, acting as a powerful antioxidant by scavenging free radicals and regenerating other antioxidants like vitamin E and vitamin C (Crane, 2001).
Physical Properties Analysis
Coenzyme Q9 is hydrophobic, allowing it to reside within the lipid bilayer of the mitochondrial inner membrane. Its physical properties, including solubility and stability, are influenced by the length of its isoprenoid chain, impacting its functionality and interaction with other mitochondrial components (Kawamukai, 2016).
Chemical Properties Analysis
The chemical properties of CoQ9, such as its redox potential, are essential for its function in electron transport and antioxidation. The quinone head group can undergo two-electron reduction to a hydroquinone form, enabling it to accept and donate electrons. The redox state of CoQ9 in cellular membranes is a critical indicator of cell health and mitochondrial function (Pandey et al., 2018).
Scientific Research Applications
Brain Function and Neuroprotection : Coenzyme Q9 plays a crucial role in the brain function of rats and mice. It's significant in understanding ubiquinone's role in bioenergetics, preventing free radical generation, lipid peroxidation, and apoptosis in the brain (Albano, Muralikrishnan, & Ebadi, 2002).
Vascular Health : In human vascular endothelial cells, Coenzyme Q9 exhibits protective and repairing effects against oxidative damage, partially by inhibiting ROS and MDA generation (Shen Shengrong, 2012).
Aging and Lifespan : In the model organism Caenorhabditis elegans, Coenzyme Q9 biosynthesis may extend adult lifespan by reducing oxidative stress in mitochondria (Rodríguez-Aguilera et al., 2003).
Cardiac Health : Coenzyme Q9, combined with cyclohexyl adenosine, significantly reduced coronary occlusion and reperfusion arrhythmias in rats, prevented cardiac contractile depression, and increased ventricular fibrillation threshold (Meerson et al., 1991).
Mitochondrial Function : The Coq9 polypeptide is a subunit of the mitochondrial coenzyme Q biosynthetic complex, essential for the electron transport chain (Hsieh et al., 2007).
Antioxidant Defense in Diabetes : In diabetic rats, increased content of Coenzyme Q9 and alpha-tocopherol indicates an adaptation of the antioxidant defense system to chronic oxidative stress (Kucharská et al., 2001).
Cholesterol Metabolism : Dietary supplementation with Coenzyme Q10 in chickens led to a significant decrease in total cholesterol levels and plasma VLDL cholesterol concentration (Honda et al., 2010).
Cardioprotection : Coenzyme Q9 provides cardioprotection after converting into coenzyme Q10, improving left ventricular performance and reducing myocardial infarct size and cardiomyocyte apoptosis (Lekli et al., 2008).
Plant Bioengineering : Genetic engineering of rice to produce Coenzyme Q10 almost completely replaced CoQ9 production and increased total CoQ amount in seeds (Takahashi et al., 2006).
Safety And Hazards
Future Directions
Coenzyme Q9 has become an interesting target for biotechnological production due to its antioxidative effect and benefits in supplementation to patients with various diseases . With expanding knowledge about CoQ biosynthesis and exploration of new strategies for strain engineering, microbial CoQ production is expected to improve .
properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGXJSBPSRROMU-WJNLUYJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317880 | |
Record name | Ubiquinone 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Coenzyme Q9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Coenzyme Q9 | |
CAS RN |
303-97-9 | |
Record name | Ubiquinone 9 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ubiquinone 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coenzyme Q9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ubiquinone 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COENZYME Q9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGW7TYF2DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Coenzyme Q9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.